molecular formula C10H18O B12672548 (1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol CAS No. 38748-96-8

(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol

Cat. No.: B12672548
CAS No.: 38748-96-8
M. Wt: 154.25 g/mol
InChI Key: WHXOMZVLSNHION-KZVJFYERSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol typically involves organic synthesis techniques. One common method is the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. The process is optimized for high yield and purity, often using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol is unique due to its specific stereochemistry and bicyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

38748-96-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,3S,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1

InChI Key

WHXOMZVLSNHION-KZVJFYERSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H](C2(C)C)C[C@@H]1O

Canonical SMILES

CC1CC2C(C2(C)C)CC1O

Origin of Product

United States

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